![molecular formula C11H8ClNO2 B12313462 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position on the quinoline ring, along with a dioxolo group fused to the quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methylation: The methyl group at the 7th position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving suitable diol precursors and acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Similar structure but with a carboxaldehyde group.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific substitution pattern and the presence of the dioxolo group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H8ClNO2 |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
6-chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-7-3-9-10(15-5-14-9)4-8(7)13-11(6)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FBTXIESUAORICK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



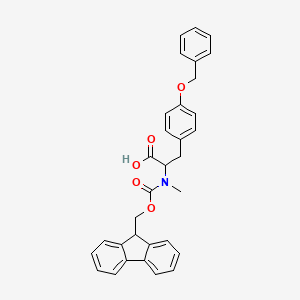
![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)
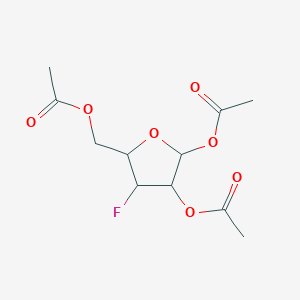
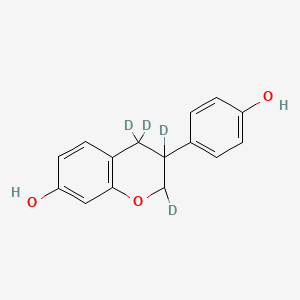
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

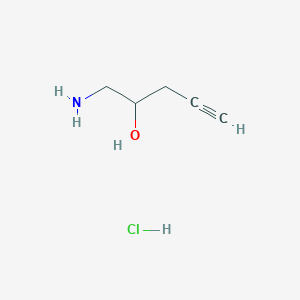
![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
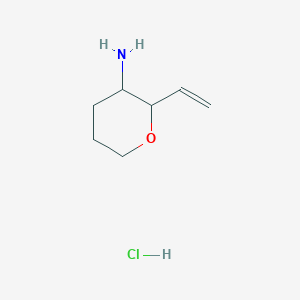
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
